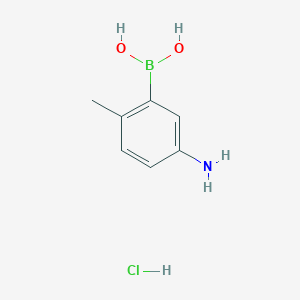

(5-Amino-2-methylphenyl)boronic acid hydrochloride

Description

Properties

Molecular Formula |

C7H11BClNO2 |

|---|---|

Molecular Weight |

187.43 g/mol |

IUPAC Name |

(5-amino-2-methylphenyl)boronic acid;hydrochloride |

InChI |

InChI=1S/C7H10BNO2.ClH/c1-5-2-3-6(9)4-7(5)8(10)11;/h2-4,10-11H,9H2,1H3;1H |

InChI Key |

WBCWXCMLZKKASL-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC(=C1)N)C)(O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (5-Amino-2-methylphenyl)boronic Acid Hydrochloride

Executive Summary

The compound (5-Amino-2-methylphenyl)boronic acid hydrochloride is a highly versatile bifunctional building block. Boronic acids are pivotal in modern organic synthesis, primarily as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . The presence of both an amino group and a methyl group on the phenyl ring introduces unique electronic and steric properties, making it a highly sought-after intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors and targeted therapeutics.

Physicochemical Profiling & Structural Elucidation

Understanding the physical and chemical properties of this reagent is critical for optimizing its storage and reactivity.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | (5-Amino-2-methylphenyl)boronic acid hydrochloride |

| CAS Number | 2096330-83-3 |

| Molecular Formula | C7H11BClNO2 |

| Molecular Weight | 187.43 g/mol |

| Physical State | Solid powder |

| Key Functional Groups | Boronic acid (-B(OH)2), Primary amine salt (-NH3+Cl-), Methyl (-CH3) |

Causality in Salt Selection: Boronic acids containing electron-donating groups (like an unprotected aniline) are notoriously prone to oxidation and protodeboronation . Furthermore, a free amine can coordinate to palladium catalysts, poisoning the catalytic cycle. By supplying this reagent as a hydrochloride salt, the amine is protonated (-NH3+). This serves three critical functions:

-

Stability: Reduces the electron density on the aromatic ring, significantly slowing down oxidative degradation and protodeboronation during storage.

-

Handling: Enhances crystallinity and extends shelf-life.

-

Orthogonal Reactivity: In a cross-coupling reaction, the amine remains protonated (or is transiently deprotonated depending on the base equivalents), allowing the boronic acid to react selectively without the amine interfering or undergoing unwanted N-arylation (Buchwald-Hartwig coupling).

Mechanistic Insights: Suzuki-Miyaura Cross-Coupling Dynamics

The primary application of this building block is the formation of C-C bonds via the Suzuki-Miyaura reaction . The 2-methyl group provides ortho-steric hindrance, which is crucial for inducing atropisomerism in the resulting biaryl axis—a structural feature increasingly exploited in drug design to lock molecules into bioactive conformations and improve target selectivity.

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling highlighting the boronic acid's role.

Experimental Methodologies & Self-Validating Protocols

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling Objective: Synthesize a functionalized biaryl intermediate while preserving the amine functionality for downstream derivatization.

Table 2: Reagent Stoichiometry and Rationale

| Reagent | Equivalents | Rationale |

| Aryl Halide (Electrophile) | 1.0 eq | Limiting reagent. |

| (5-Amino-2-methylphenyl)boronic acid HCl | 1.2 - 1.5 eq | Slight excess compensates for minor protodeboronation side-reactions. |

| Pd(dppf)Cl2 | 0.05 eq (5 mol%) | Bidentate ligand prevents catalyst deactivation and handles steric bulk. |

| K2CO3 (Base) | 3.0 - 4.0 eq | Extra equivalents are mandatory to neutralize the HCl salt and activate the boronic acid. |

| 1,4-Dioxane / H2O (4:1) | 0.1 M | Biphasic system ensures solubility of both organic substrates and inorganic base. |

Step-by-Step Methodology:

-

Preparation & Degassing:

-

Action: Sparge the 1,4-Dioxane/H2O solvent mixture with Argon for 30 minutes prior to use.

-

Causality: Oxygen is detrimental to Pd(0) catalysts, leading to oxidative quenching and homocoupling of the boronic acid .

-

-

Reagent Loading:

-

Action: To an oven-dried Schlenk flask, add the aryl halide, (5-Amino-2-methylphenyl)boronic acid hydrochloride, Pd(dppf)Cl2, and K2CO3.

-

Causality: Loading solids before liquids minimizes splashing and ensures accurate stoichiometric ratios. The extra equivalents of K2CO3 are critical here; failing to account for the HCl salt will result in incomplete boronate formation and stalled reactions.

-

-

Reaction Execution:

-

Action: Add the degassed solvent mixture. Evacuate and backfill the flask with Argon three times. Heat the mixture to 90°C for 12-18 hours.

-

Causality: The ortho-methyl group introduces steric hindrance at the transmetalation step. Elevated temperatures (90°C) and a robust bidentate catalyst like Pd(dppf)Cl2 provide the necessary activation energy to overcome this steric barrier.

-

-

Self-Validating Checkpoint (In-Process Control):

-

Action: Sample the reaction at 4 hours. Analyze via LC-MS.

-

Validation: You should observe the consumption of the aryl halide and the appearance of the product mass [M+H]+. If the reaction is stalled, check the pH; if it is not basic (pH > 9), the HCl salt may not have been fully neutralized.

-

-

Workup & Isolation:

-

Action: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography.

-

Figure 2: Step-by-step synthetic workflow for the Suzuki-Miyaura cross-coupling.

Downstream Pharmaceutical Applications

Once the biaryl core is synthesized, the 5-amino group acts as a versatile synthetic handle.

-

Amide Coupling: Reaction with carboxylic acids to form amides, a common motif in kinase inhibitors (e.g., targeting BCR-ABL or BTK).

-

Urea Formation: Reaction with isocyanates to build complex hydrogen-bonding networks.

-

Reductive Amination: Alkylation of the amine to tune lipophilicity and basicity (pKa).

The strategic placement of the methyl group (ortho to the biaryl linkage) and the amino group (meta to the linkage) allows medicinal chemists to explore specific vectors in the binding pocket of target proteins, maximizing both potency and selectivity.

References

An In-depth Technical Guide to (5-Amino-2-methylphenyl)boronic acid HCl: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Boron-Containing Scaffolds in Medicinal Chemistry

The strategic incorporation of boron-containing moieties into drug candidates has become an increasingly prevalent and successful approach in modern medicinal chemistry.[1][2] Once viewed with skepticism, the unique electronic properties of boron, particularly in the form of boronic acids, have been harnessed to design potent and selective therapeutic agents.[2] The trailblazing success of bortezomib, a proteasome inhibitor approved for the treatment of multiple myeloma, has catalyzed a surge of interest in this area, leading to the development of other FDA-approved boron-containing drugs.[1][2]

(5-Amino-2-methylphenyl)boronic acid hydrochloride is a key building block within this chemical class, offering a versatile scaffold for the synthesis of complex organic molecules. Its utility is primarily centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in contemporary organic synthesis.[3][4] The presence of both an amino group and a methyl group on the phenyl ring provides opportunities for further functionalization and modulation of physicochemical properties, making it a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs.[5] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and applications of (5-Amino-2-methylphenyl)boronic acid HCl, with a focus on its practical utility for researchers in the pharmaceutical and biotechnology sectors.

Chemical Structure and Physicochemical Properties

The chemical structure of (5-Amino-2-methylphenyl)boronic acid hydrochloride combines a phenyl ring substituted with a boronic acid group, an amino group, and a methyl group. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Caption: Chemical Structure of (5-Amino-2-methylphenyl)boronic acid HCl.

| Property | Value | Source/Comment |

| Molecular Formula | C₇H₁₁BClNO₂ | Calculated |

| Molecular Weight | 187.44 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted based on related compounds[6] |

| Melting Point | 93-96 °C (for 3-Aminophenylboronic acid monohydrate) | [7] The melting point of the target compound is expected to differ. |

| Solubility | Soluble in water and polar organic solvents | Predicted based on the hydrochloride salt form and data for related compounds[6] |

| pKa | pKa1 ~2.7 (at pH 7.4), pKa2 ~9.3 (at pH 4.5) (for 3-Aminophenylboronic acid HCl) | [6] The pKa values of the target compound are expected to be in a similar range. |

It is crucial for researchers to perform their own analytical characterization to determine the precise properties of the specific batch of (5-Amino-2-methylphenyl)boronic acid HCl being used.

Synthesis of (5-Amino-2-methylphenyl)boronic acid HCl

While a specific, detailed protocol for the synthesis of (5-Amino-2-methylphenyl)boronic acid HCl is not widely published, a general and plausible synthetic route can be devised based on established methodologies for the preparation of substituted phenylboronic acids. A common approach involves the ortho-lithiation of a protected aniline, followed by reaction with a trialkyl borate and subsequent deprotection and salt formation.

Caption: Plausible synthetic route for (5-Amino-2-methylphenyl)boronic acid HCl.

A Note on Synthetic Strategy: The choice of protecting group for the aniline is critical to prevent interference with the lithiation and borylation steps. The Boc (tert-butyloxycarbonyl) group is a common choice due to its stability under the reaction conditions and ease of removal. The final step of acidification with HCl not only removes the protecting group but also forms the desired hydrochloride salt.

Key Reactivity: The Suzuki-Miyaura Coupling Reaction

The paramount application of (5-Amino-2-methylphenyl)boronic acid HCl in organic synthesis is its participation in the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide (or triflate), enabling the construction of biaryl and substituted aromatic systems.[3][4]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The amino group in (5-Amino-2-methylphenyl)boronic acid HCl can potentially influence the reaction by coordinating to the palladium catalyst.[8] This can sometimes lead to catalyst inhibition, and optimization of reaction conditions, such as the choice of ligand, base, and solvent, may be necessary to achieve high yields.[8]

Applications in Medicinal Chemistry and Drug Development

The aminophenylboronic acid scaffold is a privileged motif in medicinal chemistry due to its ability to serve as a versatile precursor for a wide range of biologically active molecules.[1][5] The use of (5-Amino-2-methylphenyl)boronic acid HCl in a drug discovery workflow allows for the rapid generation of compound libraries for screening and lead optimization.

Caption: Drug discovery workflow utilizing (5-Amino-2-methylphenyl)boronic acid HCl.

The amino group provides a handle for further chemical modifications, such as amide bond formation, sulfonylation, or reductive amination, allowing for the exploration of a broader chemical space. The methyl group can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general, representative protocol for a Suzuki-Miyaura coupling reaction using an aminophenylboronic acid. Note: This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

-

(5-Amino-2-methylphenyl)boronic acid HCl (1.0 eq)

-

Aryl or heteroaryl halide (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add (5-Amino-2-methylphenyl)boronic acid HCl, the aryl/heteroaryl halide, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the palladium catalyst to the flask under a positive pressure of the inert gas.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Safety and Handling

As with all laboratory chemicals, (5-Amino-2-methylphenyl)boronic acid HCl and its related compounds should be handled with appropriate safety precautions.[9][10][11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9][10][11][12]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[10][12]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10][12]

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[9]

Always consult the Safety Data Sheet (SDS) for the specific product being used for detailed safety information.

Conclusion

(5-Amino-2-methylphenyl)boronic acid HCl is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction, combined with the potential for further functionalization of the amino and methyl groups, makes it an attractive starting material for the generation of diverse chemical libraries. While specific experimental data for this compound is not extensively documented, a strong understanding of the chemistry of related aminophenylboronic acids allows for its effective application in the laboratory. As the field of boron chemistry continues to expand, the importance of such fundamental building blocks in the creation of novel therapeutics is set to grow.

References

-

Capot Chemical Co., Ltd. (2010, June 14). MSDS of 2-Aminophenylboronic acid hydrochloride. Retrieved from [Link]

- Vega, A., Zarate, M., Tlahuext, H., & Höpfl, H. (2010). 3-Aminophenylboronic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1260.

- Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719–7722.

- Vega, A., Zarate, M., Tlahuext, H., & Höpfl, H. (2010). 3-Aminophenylboronic acid monohydrate.

- Pál, P., et al. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.

-

PubChem. (n.d.). 3-Aminophenylboronic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Lara, A., et al. (2010).

- Sari, Y., et al. (2021). 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. Polymers, 13(21), 3701.

- Li, Y., et al. (2020). Synthesis and Applications of β‐Aminoalkylboronic Acid Derivatives.

- Wang, X., et al. (2016). Catalytic Remote Dihalogenation of Alkenes Induced by Transposition of Esters. Journal of the American Chemical Society, 138(9), 2965-2968.

- Zhu, L., & Wang, B. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 15(9), 5972-5998.

- Hudson, A. G., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15036-15043.

- Liu, Y., et al. (2018). Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA)

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

-

Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

- Tu, H.-Y., et al. (2021). Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid.

-

Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

-

PubChem. (n.d.). (5-Amino-2-(hydroxymethyl)phenyl)boronic acid. Retrieved from [Link]

-

PubChem. (n.d.). (5-Chloro-2-methylphenyl)boronic acid. Retrieved from [Link]

- Johansson, A. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org.

-

PubChem. (n.d.). 2-Aminomethyl-5-fluorophenyl-boronic acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. CAS 85006-23-1: 3-Aminophenylboronic acid hydrochloride [cymitquimica.com]

- 7. 3-氨基苯硼酸 一水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. capotchem.cn [capotchem.cn]

- 12. file.medchemexpress.com [file.medchemexpress.com]

Technical Whitepaper: (5-Amino-2-methylphenyl)boronic Acid Hydrochloride in Advanced Cross-Coupling

Core Molecular Architecture and Physicochemical Profiling

(5-Amino-2-methylphenyl)boronic acid hydrochloride is a highly versatile organoboron building block utilized extensively in the pharmaceutical industry. The 5-amino-2-methylphenyl moiety is a privileged pharmacophore, notably serving as a critical structural component in several tyrosine kinase inhibitors, including[1].

When designing synthetic routes, the exact molecular weight and physical properties of the reagent are paramount for stoichiometric precision. The hydrochloride salt form is specifically engineered to enhance the compound's bench stability. Free anilines can undergo rapid auto-oxidation and unwanted metal coordination; protonating the amine to form the HCl salt mitigates these risks, ensuring a longer shelf-life and consistent reactivity profiles.

Quantitative Physicochemical Data

| Property | Value | Causality / Significance |

| Chemical Name | (5-Amino-2-methylphenyl)boronic acid hydrochloride | Standard nomenclature for the protonated salt[2]. |

| CAS Number | 2096330-83-3 | Unique identifier for the HCl salt variant[3]. |

| Molecular Formula | C7H11BClNO2 | Accounts for the HCl addition to the free base[2]. |

| Molecular Weight | 187.43 g/mol | Critical for calculating exact molar equivalents in coupling[2]. |

| Free Base MW | 150.97 g/mol | Reference weight for the unprotonated C7H10BNO2[4]. |

| Storage Conditions | 2-8°C, Inert Atmosphere | Prevents protodeboration and hydrolytic degradation[4]. |

Mechanistic Role in Drug Development and Catalysis

The primary utility of this compound lies in its role as a nucleophilic partner in the palladium-catalyzed[5]. This reaction is a cornerstone of modern drug development due to its mild conditions, high functional group tolerance, and the low toxicity of boron byproducts.

In the context of (5-Amino-2-methylphenyl)boronic acid hydrochloride, the catalytic cycle involves three fundamental steps:

-

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic aryl halide[5].

-

Transmetalation : This is the rate-limiting step where the boronic acid transfers its aryl group to the Pd(II) complex. Crucially, boronic acids themselves are poor nucleophiles. They require activation by a base to form a negatively charged, highly nucleophilic boronate complex[5].

-

Reductive Elimination : The biaryl product is released, and the Pd(0) catalyst is regenerated[5].

Causality in Base Selection : Because the starting material is a hydrochloride salt, the standard 2 equivalents of base used in Suzuki couplings are insufficient. An additional 1-1.5 equivalents of base must be added to neutralize the HCl salt in situ before the remaining base can activate the boronic acid for transmetalation. Failure to account for the 187.43 g/mol molecular weight and the extra base requirement is the leading cause of stalled reactions and protodeboration side reactions.

Catalytic cycle of Suzuki-Miyaura coupling using the boronic acid HCl salt.

Self-Validating Experimental Protocol: Suzuki-Miyaura Workflow

To ensure high fidelity and reproducibility, the following protocol is engineered specifically for the hydrochloride salt variant (MW: 187.43 g/mol ). It includes self-validating checkpoints to monitor reaction progress and identify common failure modes.

Step-by-Step Methodology

Step 1: Reagent Preparation and Stoichiometry

-

Action : Weigh out the aryl halide (1.0 eq) and (5-Amino-2-methylphenyl)boronic acid hydrochloride (1.2 eq, 224.9 mg/mmol)[2].

-

Causality : A slight excess of the boronic acid (1.2 eq) compensates for minor protodeboration that occurs at elevated temperatures. Using the exact MW of 187.43 g/mol is critical to avoid under-dosing the nucleophile.

Step 2: Catalyst and Base Selection

-

Action : Add Pd(dppf)Cl₂ (0.05 eq) and Potassium Carbonate (K₂CO₃) (3.5 eq).

-

Causality : Pd(dppf)Cl₂ is chosen because its bidentate ligand suppresses unwanted Buchwald-Hartwig amination of the free primary amine. 3.5 equivalents of K₂CO₃ are strictly required: 1.2 eq to neutralize the HCl salt of the boronic acid, leaving ~2.3 eq to facilitate the transmetalation step.

Step 3: Solvent Degassing and Reaction Execution

-

Action : Suspend the reagents in a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the solvent with Argon for 15 minutes prior to heating to 90°C.

-

Causality : The biphasic Dioxane/H₂O system ensures solubility of both the organic electrophile and the inorganic base/boronate complex. Degassing is a non-negotiable self-validating step; the presence of oxygen will rapidly oxidize the Pd(0) catalyst to inactive Pd(II) and promote oxidative homocoupling of the boronic acid.

Step 4: In-Process Monitoring (Self-Validation)

-

Action : After 2 hours, sample the organic layer for LC-MS analysis.

-

Causality : Look for the disappearance of the aryl halide. If a mass corresponding to 107 m/z (m-toluidine) is observed, rapid protodeboration is occurring, indicating that the base concentration may be too low or the temperature too high.

Step 5: Workup and Purification

-

Action : Cool to room temperature, dilute with EtOAc, and wash with brine. Filter the organic layer through a pad of Celite.

-

Causality : The Celite filtration removes precipitated palladium black and inorganic salts. The crude product can then be purified via silica gel flash chromatography to yield the functionalized biaryl amine, ready for further derivatization (e.g., amide coupling to form[1]).

References

-

MDPI . "Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings". Molecules. URL:[Link]

-

ACS Publications . "A Facile Total Synthesis for Large-Scale Production of Imatinib Base". Organic Process Research & Development. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. aksci.com [aksci.com]

- 3. 2096330-83-3|(5-Amino-2-methylphenyl)boronic acid hydrochloride|BLD Pharm [bldpharm.com]

- 4. 1003042-50-9|(5-Amino-2-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings | MDPI [mdpi.com]

Technical Guide: Solubility & Handling of (5-Amino-2-methylphenyl)boronic Acid Hydrochloride

[1][2]

Executive Summary

(5-Amino-2-methylphenyl)boronic acid hydrochloride (CAS: 1150114-77-2) represents a specialized class of bifunctional building blocks used primarily in Suzuki-Miyaura cross-coupling reactions for drug discovery.[1][2] Its dual functionality—an ionizable amine (as the hydrochloride salt) and a Lewis-acidic boronic acid—creates a complex solubility profile that defies simple "like-dissolves-like" heuristics.[1][2]

This guide addresses the critical challenge faced by process chemists: balancing the ionic lattice energy of the hydrochloride salt with the lipophilicity required for organic synthesis. While the salt form confers stability and water solubility, it often hinders dissolution in the anhydrous organic solvents preferred for moisture-sensitive catalytic cycles.[2] This document details the solubility landscape, provides validated protocols for solvent selection, and outlines strategies to modulate solubility via in situ neutralization.

Physicochemical Profile & Solubility Mechanism[3][4][5]

To master the solubility of this compound, one must understand the competing forces at the molecular level.

Structural Analysis[1][2]

-

The Hydrochloride Salt (

): The protonated amine creates a high-energy ionic crystal lattice.[1][2] Dissolution requires a solvent with high dielectric constant ( -

The Boronic Acid (

): This moiety is capable of hydrogen bonding (both donor and acceptor) but is also prone to reversible dehydration to form cyclic boroxine anhydrides (trimerization), which significantly alters solubility. -

The Tolyl Core: The methyl-phenyl ring provides a lipophilic scaffold, but its contribution is overshadowed by the ionic ammonium chloride group in the salt form.[2]

The Solubility Spectrum

The compound exhibits a "bimodal" solubility behavior depending on whether it remains a salt or is neutralized.

| Solvent Class | Representative Solvents | Solubility Rating (Salt Form) | Mechanistic Insight |

| Polar Protic | Water, Methanol, Ethanol | High | High dielectric constant and H-bonding capability effectively solvate the ammonium cation and chloride anion.[1][2] |

| Polar Aprotic | DMSO, DMF, DMAc | High | Strong dipole moments disrupt the ionic lattice. These are the "Gold Standard" solvents for stock solutions. |

| Ethers | THF, 1,4-Dioxane, MTBE | Low to Moderate | Solubility is limited by the salt nature. Wet ethers dissolve it better than anhydrous ethers due to water co-solvation. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low | Insufficient polarity to dissociate the ion pair. Useful as anti-solvents for precipitation. |

| Hydrocarbons | Hexanes, Toluene, Heptane | Insoluble | Strictly non-polar; used to wash away non-polar impurities or induce crystallization. |

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise saturation limits for your specific batch, as crystal morphology can affect dissolution rates.

-

Preparation: Weigh approximately 50 mg of (5-Amino-2-methylphenyl)boronic acid HCl into a tared 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100

L increments at 25°C. -

Equilibration: Vortex for 30 seconds after each addition. If the solid persists, sonicate for 5 minutes to ensure thermodynamic equilibrium (breaking kinetic barriers).

-

Visual Confirmation: Continue addition until a clear solution is obtained (no visible particulates).

-

Calculation:

-

Validation: Filter the solution through a 0.22

m PTFE filter and analyze via HPLC to confirm the compound has not degraded (e.g., protodeboronation).

Protocol B: In Situ Free-Basing for Suzuki Couplings

The HCl salt is often insoluble in standard non-polar coupling solvents (e.g., Toluene).[2] This protocol generates the soluble free base in situ.

-

Biphasic System: Suspend the HCl salt (1.0 equiv) in Toluene/Water (4:1 ratio).

-

Neutralization: Add 2.5 equiv of base (e.g.,

or -

Phase Transfer: Stir vigorously. The base neutralizes the ammonium salt (

).[1][2] The neutral free amine is now lipophilic and partitions into the Toluene layer. -

Catalyst Addition: Add the Palladium catalyst only after this phase transfer is observed (clear organic layer) to prevent catalyst poisoning by the acidic HCl.

Stability & Handling Risks[2]

Boroxine Cycle Equilibrium

In dry organic solvents (e.g., anhydrous THF) or under heat, the boronic acid dehydrates to form a boroxine trimer. This is not degradation but a reversible physical change.[2]

-

Impact: The boroxine is often more soluble in non-polar solvents than the monomeric acid.

-

Reversal: Adding small amounts of water (1-5%) shifts the equilibrium back to the monomeric boronic acid species required for transmetallation.[1][2]

Protodeboronation

The C-B bond is susceptible to cleavage, particularly in the presence of strong acids or metal impurities.

-

Risk Factor: High temperatures (>80°C) in protic solvents.

-

Mitigation: Avoid prolonged heating in acidic media.[2] Store stock solutions in DMSO at -20°C.

Visualizations

Diagram 1: Solubility Decision Tree

This logic flow guides the researcher in selecting the optimal solvent system based on the intended application.

Caption: Decision matrix for solvent selection based on experimental goals, prioritizing catalyst compatibility and compound stability.

Diagram 2: Chemical Equilibrium & Species

Understanding the dynamic equilibrium between the salt, free base, and boroxine is crucial for interpreting solubility data.

Caption: The equilibrium landscape.[1][2] Note that "Free Base" formation is the key step to accessing organic solubility for reactions.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][3] Chemical Reviews, 95(7), 2457-2483.[2] (Foundational text on Boronic Acid reactivity).

-

National Institutes of Health (NIH). Solubility and Permeability Studies of Amino Acid Based Salts. Available at: [Link][1]

Navigating the Safety Profile of (5-Amino-2-methylphenyl)boronic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Compound and Its Context

(5-Amino-2-methylphenyl)boronic acid hydrochloride is an integral building block in contemporary medicinal chemistry and materials science. Its utility, primarily in Suzuki-Miyaura cross-coupling reactions, allows for the facile introduction of the aminomethylphenyl moiety, a common pharmacophore in drug discovery programs. The hydrochloride salt form is often favored for its improved stability and handling characteristics compared to the free boronic acid. However, the absence of a dedicated Safety Data Sheet necessitates a careful, science-led approach to its risk management. This guide provides an in-depth analysis based on the safety profile of its pinacol ester derivative, a common synthetic precursor, to empower researchers with the knowledge to handle this compound with the utmost care.

Hazard Identification and Classification

Based on the GHS classification of the pinacol ester derivative, (5-Amino-2-methylphenyl)boronic acid hydrochloride should be treated as a hazardous substance.[1][2] The primary hazards are associated with its irritant properties.

Causality of Hazards

The irritant nature of phenylboronic acids and their derivatives often stems from their interaction with biological nucleophiles. The boronic acid moiety can form reversible covalent bonds with diols present in glycoproteins on the surface of mucous membranes and skin, leading to an inflammatory response. The presence of an amino group and the acidic nature of the hydrochloride salt may further modulate this reactivity.

First-Aid Measures: A Self-Validating Response Protocol

A rapid and informed response to exposure is critical. The following protocols are designed to be a self-validating system, ensuring immediate and appropriate action.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] If eye irritation persists, seek immediate medical advice/attention.[1][2] The rationale is to physically remove the irritant and dilute any remaining substance to minimize damage to the cornea and conjunctiva.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] If skin irritation occurs, get medical advice/attention.[1] The use of soap aids in the removal of the organic compound from the skin.

-

Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[2] If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor if you feel unwell.[2] This ensures the cessation of exposure and supports respiratory function.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[2] Do not induce vomiting unless told to do so by a poison control center or doctor. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[2]

Exposure Controls and Personal Protection: The Hierarchy of Safety

A multi-layered approach to exposure prevention is paramount. The hierarchy of controls, from engineering solutions to personal protective equipment (PPE), provides a robust framework for safe handling.

Engineering Controls

-

Ventilation: Handle the compound in a well-ventilated area.[2] For operations that may generate dust, use a local exhaust ventilation system, such as a chemical fume hood, to keep airborne concentrations below exposure limits.[1]

-

Safety Stations: Ensure that eyewash stations and safety showers are close to the workstation location.[2]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific laboratory operations.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent contact with the eyes, which are highly susceptible to irritation from this compound.[1][2] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. | To prevent skin contact and subsequent irritation.[1] |

| Respiratory Protection | For operations generating dust, a NIOSH-approved N95 or higher-rated respirator. | To prevent inhalation of the irritant dust particles. |

Handling and Storage: Ensuring Chemical Integrity and Safety

Proper handling and storage are crucial to maintain the compound's stability and prevent accidental exposure.

-

Handling: Avoid contact with skin, eyes, and clothing.[2] Avoid formation of dust and aerosols.[1] Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke when using this product.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2] Store under an inert atmosphere (e.g., argon or nitrogen). This compound is likely moisture-sensitive and may be air-sensitive.[2] Keep refrigerated for long-term storage.[2]

Incompatible Materials

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[1][2]

-

Strong Acids and Bases: May cause decomposition or unwanted side reactions.[2]

Physical and Chemical Properties

The following table summarizes the known properties of the pinacol ester derivative. The properties of the hydrochloride salt may differ, particularly in terms of solubility and melting point.

| Property | Value (for 5-Amino-2-methylphenylboronic acid pinacol ester) |

| CAS Number | 882670-69-1 |

| Molecular Formula | C₁₃H₂₀BNO₂ |

| Molecular Weight | 233.12 g/mol |

| Appearance | Solid |

| Melting Point | 82-86 °C |

| Stability | Stable under recommended storage conditions. Moisture sensitive.[2] |

Accidental Release Measures

In the event of a spill, a calm and methodical response is essential to mitigate the hazard.

Experimental Protocol for Spill Cleanup

-

Evacuate: Immediately evacuate unnecessary personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Personal Protection: Don appropriate PPE, including respiratory protection, gloves, and eye protection.[1]

-

Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

-

Cleanup:

-

For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]

-

For a solution spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a chemical waste container.

-

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of the contaminated material as hazardous waste in accordance with local, state, and federal regulations.[2]

Toxicological and Ecological Information

Detailed toxicological and ecological data for (5-Amino-2-methylphenyl)boronic acid hydrochloride are not available. The information below is based on the pinacol ester derivative and general knowledge of similar compounds.

-

Acute Toxicity: No data available.[1]

-

Carcinogenicity: No component of the pinacol ester derivative at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[1]

-

Germ Cell Mutagenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Ecological Information: The environmental impact of this compound has not been fully investigated. It is crucial to prevent its release into the environment. Do not let the product enter drains.

Visualizing Safety Protocols

Emergency Response Workflow

Caption: Emergency response workflow for exposure incidents.

Hierarchy of Exposure Controls

Caption: Hierarchy of controls for mitigating exposure risks.

References

Sources

An In-depth Technical Guide to the Thermal Analysis of (5-Amino-2-methylphenyl)boronic acid hydrochloride

This document moves beyond a simple data-listing approach. Instead, it offers a field-proven, logic-driven methodology for researchers, explaining not just how to measure the thermal properties of this compound, but why specific steps and analytical techniques are chosen. We will explore the inherent chemical instabilities of boronic acids and present a multi-faceted experimental plan designed to yield unambiguous and scientifically rigorous data.

The Challenge: Why Boronic Acid Melting Points Are Not Straightforward

Boronic acids are known for their propensity to undergo dehydration upon heating to form cyclic anhydrides known as boroxines.[1] This process is often reversible in the presence of water. Consequently, what may appear to be a melting point can, in fact, be a dehydration or decomposition event, making traditional capillary melting point methods potentially misleading.[1] The difficulty in obtaining accurate and reproducible melting points for free boronic acids is a recognized challenge in the field.[1]

The hydrochloride salt form, as in (5-Amino-2-methylphenyl)boronic acid hydrochloride, introduces further complexity. While the salt may stabilize the compound, the thermal analysis must be capable of distinguishing between a true solid-to-liquid phase transition and events such as:

-

Dehydration: Loss of water of crystallization.

-

Decomposition: Irreversible chemical breakdown.

-

Salt Dissociation: Breakdown of the hydrochloride salt structure prior to melting.

Therefore, a robust characterization requires a combination of analytical techniques to interpret the observed thermal events correctly.

A Multi-Pronged Approach to Thermal Characterization

To build a complete and trustworthy thermal profile of (5-Amino-2-methylphenyl)boronic acid hydrochloride, a sequential and complementary analytical workflow is essential. This workflow is designed as a self-validating system, where data from one technique informs and confirms the interpretation of another.

Caption: Decision logic for interpreting correlated DSC and TGA data.

-

Scenario A: Melting. If the DSC thermogram shows a sharp endotherm at a specific temperature, but the TGA curve is flat in that same temperature range, the event is a true melt or a solid-solid phase transition.

-

Scenario B: Decomposition/Dehydration. If the DSC endotherm occurs at the same temperature as a significant mass loss observed in the TGA, the event is not a true melt. [2]The magnitude of the mass loss can help identify the process (e.g., loss of a specific number of water molecules).

Contextual Data from Related Compounds

While no specific melting point is published for (5-Amino-2-methylphenyl)boronic acid hydrochloride, data from structurally similar compounds can provide a useful, albeit approximate, frame of reference. The significant variation in these values underscores the necessity of experimental determination for the target compound.

| Compound Name | CAS Number | Reported Melting Point (°C) | Citation |

| 4-Aminophenylboronic acid hydrochloride | 80460-73-7 | 195-200 | |

| 3-Aminophenylboronic acid hydrochloride | 85006-23-1 | Not specified | [3][4] |

| (5-amino-2-hydroxymethylphenyl)boronic acid, hcl, dehydrate | 117098-93-8 | 300 | [5] |

| 5-Amino-2-methylphenylboronic acid pinacol ester | 882670-69-1 | 82-86 | [6] |

This table illustrates the wide range of thermal event temperatures for related structures and highlights that direct extrapolation is not reliable.

Conclusion for the Practicing Scientist

The determination of the melting point for (5-Amino-2-methylphenyl)boronic acid hydrochloride is a non-trivial task that demands a higher level of analytical rigor than for simpler organic molecules. A reported value should not be taken at face value without understanding the methodology used to obtain it.

For drug development professionals and researchers, the definitive characterization of this compound requires, at a minimum, complementary DSC and TGA analyses. This dual-technique approach provides a self-validating system to distinguish between a true thermodynamic melting point and other thermal events like dehydration or decomposition. By following the detailed protocols and interpretation logic outlined in this guide, scientists can confidently generate reliable and defensible thermal analysis data, ensuring the integrity of their research and development efforts.

References

-

Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. National Institutes of Health (NIH). [Link]

-

Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Korean Journal of Chemical Engineering. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Thermodynamic Properties of Molten Salts Measured by DSC. International Atomic Energy Agency (IAEA). [Link]

-

SEM images and TGA thermograms of compounds. ResearchGate. [Link]

-

Comparative DSC curves of solid forms of haloperidol mesylate... ResearchGate. [Link]

-

Kinetic Analysis of Thermal Decomposition of Boric Acid from Thermogravimetric Data. Semantic Scholar. [Link]

-

Properties of a Model Aryl Boronic Acid and Its Boroxine. PubMed. [Link]

- Experiment 1 - Melting Points. Northern Arizona University.

-

Thermal behavior of the boric acid employed (TG, dTG and DTA). ResearchGate. [Link]

-

TGA and DTG curves of TNB under nitrogen atmosphere. ResearchGate. [Link]

-

“Apparent Melting”: A New Approach to Characterizing Crystalline Structure in Pharmaceutical Materials. TA Instruments. [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health (NIH). [Link]

-

CAS No : 85006-23-1| Chemical Name : 3-Aminophenylboronic acid, HCl. Pharmaffiliates. [Link]

-

(5-amino-2-hydroxymethylphenyl)boronic acid, hcl, dehydrate. Chemdad. [Link]

-

Thermodynamic modeling of boric acid and selected metal borate systems. Semantic Scholar. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health (NIH). [Link]

-

A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. [Link]

- Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.

Sources

- 1. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CAS 85006-23-1: 3-Aminophenylboronic acid hydrochloride [cymitquimica.com]

- 5. (5-AMINO-2-HYDROXYMETHYLPHENYL)BORONIC ACID, HCL, DEHYDRATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Amino-2-hydroxymethylphenylboronic Acid Hydrochloride: Sourcing, Pricing, and Applications for Researchers

A Note on Chemical Identity: Initial searches for "5-amino-2-methylphenylboronic acid HCl" did not yield a readily available commercial product or extensive literature. Instead, the closely related and commercially significant compound, 5-Amino-2-hydroxymethylphenylboronic acid hydrochloride (and its related cyclic monoester), was consistently identified. This guide will therefore focus on this latter compound, a versatile building block in synthetic and medicinal chemistry. It is presented as a valuable resource for researchers, scientists, and drug development professionals, providing in-depth technical information on its procurement, properties, and applications.

Sourcing and Procurement of 5-Amino-2-hydroxymethylphenylboronic Acid and its Derivatives

For researchers and drug development professionals, securing a reliable supply of high-purity reagents is a critical first step. 5-Amino-2-hydroxymethylphenylboronic acid hydrochloride and its common derivative, the cyclic monoester, are available from a range of chemical suppliers. The choice of supplier often depends on factors such as purity, available quantity, cost, and lead times.

Below is a comparative table of suppliers offering these compounds. Please note that pricing is subject to change and may vary based on the quantity ordered and the supplier's current stock. It is always advisable to request a formal quote from the suppliers for the most up-to-date information.

| Supplier | Compound Name | CAS Number | Purity | Available Quantities |

| Santa Cruz Biotechnology | 5-Amino-2-hydroxymethylphenylboronic acid, HCl, dehydrate | 117098-93-8 | ≥95% | Inquire |

| Avantor (VWR) | (5-Amino-2-hydroxymethylphenyl)boronic acid hydrochloride, dehydrated | 117098-93-8 | Inquire | 1 g |

| Fluorochem | (5-Amino-2-(hydroxymethyl)phenyl)boronic acid | 914397-76-5 | 98% | 250 mg, 1 g |

| Sigma-Aldrich (Merck) | (5-Amino-2-(hydroxymethyl)phenyl)boronic acid | 914397-76-5 | 98% | Inquire |

| TCI America (Fisher Scientific) | 5-Amino-2-(hydroxymethyl)phenylboronic Acid Cyclic Monoester | 117098-94-9 | >95.0% | 1 g |

Chemical Properties and Handling

Chemical Structure:

Chemical Structure of 5-Amino-2-hydroxymethylphenylboronic Acid

Key Physicochemical Data:

-

Molecular Formula (HCl salt): C7H11BClNO3[1]

-

Molecular Weight (HCl salt): 185.42 g/mol [2]

-

Appearance: Typically a solid, ranging from light orange to yellow or green powder/crystals.[3]

-

Storage: It is recommended to store this compound under an inert atmosphere at 2-8°C.[2]

Core Applications in Research and Development

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their role in palladium-catalyzed cross-coupling reactions. The presence of both an amino and a hydroxymethyl group on this particular scaffold makes it a highly valuable and versatile building block for creating complex molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[4][5] In this reaction, a boronic acid (or its ester) is coupled with an organohalide in the presence of a palladium catalyst and a base.[4] 5-Amino-2-hydroxymethylphenylboronic acid is an excellent substrate for these reactions, allowing for the introduction of a functionalized phenyl ring into a target molecule. This is particularly relevant in drug discovery for the synthesis of biaryl compounds, a common motif in bioactive molecules.[5][6]

The Catalytic Cycle of Suzuki-Miyaura Coupling:

Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Bioconjugation and Medicinal Chemistry

The boronic acid functional group has unique properties that make it valuable in medicinal chemistry and bioconjugation. Boronic acids can form reversible covalent bonds with diols, a functionality present in many biological molecules such as sugars and glycoproteins.[7] This property is exploited for applications in:

-

Sensing and Diagnostics: The interaction with diols can be used to design sensors for saccharides.[7]

-

Drug Delivery: Boronic acid-containing molecules can be targeted to specific cells or tissues that have a high expression of certain glycoproteins.[8]

-

Enzyme Inhibition: Boronic acids are bioisosteres of carboxylic acids and have been incorporated into drugs that act as enzyme inhibitors.[9] For example, the blockbuster cancer drug Velcade (Bortezomib) is a boronic acid-based proteasome inhibitor.[9][10]

The amino group on 5-amino-2-hydroxymethylphenylboronic acid provides a convenient handle for further functionalization. For instance, it can be acylated or used in amide bond formation to attach the boronic acid moiety to a larger molecular scaffold, such as a peptide or a polymer.[11][12]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a representative, non-optimized protocol for a Suzuki-Miyaura cross-coupling reaction. Researchers should optimize the reaction conditions (catalyst, base, solvent, temperature) for their specific substrates.

Materials:

-

5-Amino-2-hydroxymethylphenylboronic acid derivative (1.2 equivalents)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%)

-

Base (e.g., K2CO3, Cs2CO3, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

Procedure:

-

To a flame-dried reaction vessel, add the aryl halide, the 5-amino-2-hydroxymethylphenylboronic acid derivative, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst to the reaction vessel under the inert atmosphere.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion

5-Amino-2-hydroxymethylphenylboronic acid hydrochloride is a valuable and versatile reagent for researchers in organic synthesis and drug discovery. Its utility in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling, combined with the unique properties of the boronic acid moiety for biological applications, ensures its continued importance in the field. While sourcing requires careful consideration of purity and cost, a number of reputable suppliers make this compound accessible to the scientific community.

References

-

Chemdad. (5-amino-2-hydroxymethylphenyl)boronic acid, hcl, dehydrate. [Link]

-

R&D Chemicals. (5-Amino-2-hydroxymethylphenyl)boronic acid hydrochloride. [Link]

-

NSF PAR. Boronic Acid Pairs for Sequential Bioconjugation. [Link]

-

PMC. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. [Link]

-

ACS Publications. Phenylboronic Acid−Salicylhydroxamic Acid Bioconjugates. 1. A Novel Boronic Acid Complex for Protein Immobilization. [Link]

-

PMC. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

ULisboa Research Portal. Targeted delivery of boronic acids through bioconjugation. [Link]

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

-

Diva-Portal.org. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. [Link]

-

PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

PMC. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

MDPI. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. (5-AMINO-2-HYDROXYMETHYLPHENYL)BORONIC ACID, HCL, DEHYDRATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 5-Amino-2-(hydroxymethyl)phenylboronic Acid Cyclic Monoester | 117098-94-9 | TCI Deutschland GmbH [tcichemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. diva-portal.org [diva-portal.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability & Storage of Amino-Phenylboronic Acid Hydrochloride Salts

Part 1: Executive Summary & Core Directive

Amino-phenylboronic acid hydrochloride salts (e.g., 3-aminophenylboronic acid HCl, 4-aminophenylboronic acid HCl) are critical bifunctional building blocks in medicinal chemistry. They serve as the linchpin for Suzuki-Miyaura cross-couplings and the development of glucose sensors and proteasome inhibitors.

However, these compounds present a dual-instability paradox :

-

The Boronic Acid Moiety: Prone to dehydration (trimerization to boroxines) and oxidative deboronation.

-

The Amino Group: Susceptible to rapid oxidation and N-oxide formation if left as a free base.

The Core Directive: This guide establishes that the Hydrochloride (HCl) salt form is the only viable state for long-term storage , acting as a kinetic trap that stabilizes the amine while modulating the reactivity of the boron center. This document details the mechanistic underpinnings of this stability and provides a self-validating protocol for storage and quality control.

Part 2: Mechanistic Analysis of Instability

To preserve these reagents, one must understand the thermodynamic and kinetic forces driving their degradation.

The Boroxine Equilibrium (Reversible)

Boronic acids are not static molecules. In the solid state and in solution, they exist in equilibrium with their dehydrated trimer, the boroxine .

-

Mechanism: Three boronic acid molecules lose three water molecules to form a six-membered

ring. -

Thermodynamics: This process is entropy-driven (release of water) and catalyzed by heat and vacuum.

-

Impact: While often considered an impurity, the boroxine is actually a "dormant" form. It can be hydrolyzed back to the monomeric acid with water/base during reaction setup.

-

The HCl Effect: The electron-withdrawing nature of the ammonium group (

) on the phenyl ring can destabilize the boroxine ring relative to electron-donating groups, making the monomer favored in the presence of moisture, but dry storage will still force dehydration [1].

Oxidative Deboronation (Irreversible)

This is the critical failure mode. Atmospheric oxygen, facilitated by moisture, attacks the C-B bond.

-

Mechanism: The C-B bond is cleaved, replacing the boron moiety with a hydroxyl group, effectively converting the expensive boronic acid into a cheap aminophenol .

-

Visual Indicator: A color change from white/off-white to brown/black often indicates phenol formation coupled with amine oxidation.

Protodeboronation (Irreversible)

Hydrolytic cleavage of the C-B bond to yield aniline (or the respective hydrochloride).

-

Catalysis: This pathway is accelerated by extreme pH. While the HCl salt creates an acidic local environment, the solid-state lattice energy usually protects against this unless the material becomes deliquescent (absorbs water to form a solution) [2].

Amine Oxidation (The Reason for HCl)

Free aniline derivatives are notorious for oxidizing to azo-compounds and "aniline black" polymers upon air exposure.

-

Stabilization: Protonating the amine to form the hydrochloride salt (

) removes the lone pair availability, rendering the nitrogen immune to oxidative attack. This is why you must never store the free base.

Part 3: Visualization of Degradation Pathways

The following diagram maps the kinetic relationship between the stable storage form and its degradation products.

Figure 1: Network of stability. Green represents the stable state; Blue is the reversible storage state; Red indicates irreversible destruction.

Part 4: Storage Protocol (Standard Operating Procedure)

This protocol is designed to be self-validating. If the material fails the visual check in Step 1, do not proceed to synthesis without quantitative analysis.

Environmental Control

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (Ideal) or 4°C (Acceptable) | Low temperature kinetically inhibits oxidation and protodeboronation rates. |

| Atmosphere | Argon (preferred) or Nitrogen | Argon is denser than air and provides a better "blanket" in opened containers to prevent oxidation. |

| Humidity | < 10% RH (Desiccator) | Moisture triggers deliquescence, which mobilizes ions and accelerates acid-catalyzed hydrolysis. |

| Container | Amber Glass with Teflon-lined cap | Blocks UV light (prevents photolytic degradation) and ensures a gas-tight seal. Avoid plastic (permeable). |

Handling Workflow

-

Equilibration: Before opening a stored bottle, allow it to warm to room temperature in a desiccator. Why? Opening a cold bottle condenses atmospheric moisture onto the solid, initiating immediate hydrolysis.

-

Aliquot Strategy: Do not repeatedly scoop from the master bulk. Package the material into single-use vials under an inert atmosphere upon receipt.

-

Re-sealing: If the master container must be used, purge the headspace with Argon and seal with Parafilm immediately after use.

Part 5: Quality Control & Analytical Verification

Do not rely on melting point alone, as boroxine mixtures exhibit broad melting ranges.

The NMR Method (The Gold Standard)

Boron NMR is the only definitive way to distinguish between the acid, the ester, and the degradation products [3].

-

Solvent:

with a trace of -

Reference:

(external standard, 0 ppm). -

Interpretation:

-

Boronic Acid (Monomer):

(Broad singlet). -

Boronate/Quaternary:

(Sharp, if pH is high). -

Boroxine: Often overlaps with the acid in wet solvents due to rapid equilibrium, but in dry

, it appears slightly downfield. -

Oxidation (Boric Acid):

. If you see this peak, the sample is degraded.

-

The Purity Decision Tree

Figure 2: QC Decision Matrix. Note that high boroxine content does not mandate disposal; it requires stoichiometry adjustment.

Part 6: References

-

Boroxine Formation & Equilibrium: Tokunaga, Y., et al. "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Heterocycles, vol. 57, no. 5, 2002. Link

-

Protodeboronation Mechanisms: Cox, P. A., et al. "Quantitative In Silico Prediction of the Rate of Protodeboronation." Journal of Chemical Information and Modeling, 2021. Link

-

Quantitative Boron NMR: Fernández, I., et al. "Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis." The Analyst, 2018. Link

-

Handling Boronic Acids: Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011. Link

-

Safety & Storage Data: Sigma-Aldrich Safety Data Sheet, "4-Aminophenylboronic acid hydrochloride." Link

difference between (5-Amino-2-methylphenyl)boronic acid and its free base

CAS: 163517-62-2 (Parent Acid) | Context: Amino-Arylboronic Acid Stability & Reactivity

Executive Summary

In drug development and organic synthesis, (5-Amino-2-methylphenyl)boronic acid presents a classic "dual-functionality" challenge. It contains a Lewis acidic boron center and a Brønsted basic amine. This guide details the critical operational differences between the HCl Salt (stabilized form) and the Free Base (neutral species), focusing on storage stability, catalyst poisoning mechanisms, and stoichiometry adjustments required for Suzuki-Miyaura cross-couplings.

Part 1: Structural Dynamics & Physical Forms

The term "Free Base" in the context of amino-boronic acids is often a misnomer that leads to experimental failure. Strictly speaking, it refers to the neutral amino species. However, this species is rarely a static monomer.

1. The Equilibrium Trap

The "Free Base" exists in a dynamic equilibrium between three states, driven by the interaction between the nucleophilic amine and the electrophilic boron, as well as dehydration.

-

Monomeric Zwitterion: The amine lone pair can coordinate intramolecularly or intermolecularly to the empty p-orbital of the boron, reducing its reactivity.

-

Boroxine (Anhydride): Upon standing or drying, the free acid spontaneously dehydrates to form a cyclic trimer (boroxine). This alters the stoichiometry of your reaction if you calculate molecular weight based on the monomer.

-

HCl Salt: Protonation of the amine (

) eliminates the lone pair, breaking the B-N interaction and preventing oxidative degradation.

Visualization: The Stability Equilibrium

The following diagram illustrates why the HCl salt is the preferred storage form, while the Free Base is the reactive (but unstable) intermediate.

Caption: The HCl salt locks the molecule in a stable state. Neutralization releases the free base, which immediately enters a dehydration/zwitterionic equilibrium.

Part 2: Reactivity Profile & Suzuki-Miyaura Implications[1][2]

The choice of form dictates your reaction protocol. Using the Free Base without precautions can lead to catalyst deactivation, while using the HCl salt requires precise stoichiometric adjustments.

1. Catalyst Poisoning (The Free Base Risk)

Free primary amines are potent ligands for Palladium (Pd). In a Suzuki coupling:

-

Mechanism: The

group binds to the Pd(II) center, displacing phosphine ligands or preventing the oxidative addition of the aryl halide. -

Result: Stalled reaction or requirement for high catalyst loading (>5 mol%).

-

Solution: Use the HCl salt or protect the amine (e.g., Boc-protection) if the coupling is sluggish.

2. Stoichiometry Adjustment (The HCl Salt Requirement)

If you substitute the Free Base with the HCl salt, you must account for the acid consumption. Standard Suzuki protocols (using 2.0 equiv base) will fail because the first equivalent is consumed solely to neutralize the HCl.

Table 1: Comparative Operational Parameters

| Feature | Free Base (Neutral) | HCl Salt |

| MW Calculation | Unreliable (variable hydration/boroxine content) | Precise (defined stoichiometry) |

| Storage Stability | Poor (Oxidation/Dehydration prone) | Excellent (Shelf-stable) |

| Hygroscopicity | High | Moderate |

| Base Requirement | Standard (2.0 - 3.0 equiv) | Elevated (+1.0 equiv) |

| Pd Catalyst Compatibility | Risk of amine coordination (Poisoning) | Amine is protonated initially (Safer) |

Part 3: Experimental Protocols

Protocol A: Converting HCl Salt to Free Base (In-Situ)

Use this workflow for Suzuki couplings to avoid isolating the unstable free base.

Reagents:

-

(5-Amino-2-methylphenyl)boronic acid HCl salt[1]

-

Aryl Halide (1.0 equiv)

-

Pd Catalyst (e.g.,

, 3-5 mol%) -

Base:

or -

Solvent: Dioxane/Water (4:1)

Step-by-Step:

-

Charge: Add the HCl salt, aryl halide, and Pd catalyst to the reaction vessel.

-

Degas: Purge the solvent system with Nitrogen/Argon for 15 minutes.

-

Base Addition (Critical): Add the base.

-

Note: The first 1.0 equivalent of base reacts immediately with the HCl:

-

The remaining base activates the boronic acid to the boronate species

.

-

-

Heat: Ramp to 80-100°C. The in-situ generated free amine may still coordinate Pd, but the high salt concentration and temperature help drive the catalytic cycle.

Protocol B: Handling the "Free Base" (If avoiding Salt)

If you must use the neutral form (e.g., for solubility reasons in non-polar solvents):

-

Quantification: Do not trust the gravimetric mass blindly. Run a quantitative NMR (qNMR) to determine the boroxine:monomer ratio.

-

Rehydration: If the material is high in boroxine (trimer), pre-stir it in the aqueous base solution for 30 minutes before adding the catalyst and electrophile. This hydrolyzes the trimer back to the reactive monomeric boronate.

Visualization: Reaction Workflow

Caption: Decision tree for base stoichiometry based on the starting material form.

References

-

Structure & Properties: Sigma-Aldrich. (n.d.). 5-Amino-2-methylphenylboronic acid pinacol ester (Analogous stability data). Retrieved from

- Boroxine Equilibrium: Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boroxine/Acid equilibrium mechanics).

-

Suzuki Coupling Mechanism: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

- Amine Poisoning: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling with MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963. (Context on amino-boronic instability).

Sources

The Chemical Architecture and Application of 5-Amino-2-Methylphenylboronic Acid Derivatives in Advanced Organic Synthesis

Executive Summary

In modern medicinal chemistry and drug development, the precise construction of complex biaryl systems is heavily reliant on robust building blocks. 5-Amino-2-methylphenylboronic acid and its highly optimized derivative, 5-amino-2-methylphenylboronic acid pinacol ester (CAS 882670-69-1), represent critical intermediates in the synthesis of advanced nitrogenous heterocyclic compounds. These derivatives are prominently utilized in the development of targeted therapeutics, including c-Abl kinase inhibitors for oncological and neurodegenerative applications (e.g., Alzheimer's and Parkinson's diseases) [1].

This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural causality, and field-proven experimental workflows associated with these boronic acid derivatives.

Structural Dynamics & Physicochemical Profile

The utility of 5-amino-2-methylphenylboronic acid derivatives lies in their trifunctional nature. While the free boronic acid (CAS 1003042-50-9) is available, it is highly polar, prone to dehydration (forming boroxines), and challenging to purify. Consequently, the pinacol ester (Bpin) derivative is the industry standard due to its enhanced stability and lipophilicity [2].

Quantitative Physicochemical Data

Data summarized for the industry-standard pinacol ester derivative.

| Property | Value / Specification |

| Chemical Name | 5-Amino-2-methylphenylboronic acid pinacol ester |

| IUPAC / Synonym | 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

| CAS Number | 882670-69-1 |

| Molecular Formula | C₁₃H₂₀BNO₂ |

| Molecular Weight | 233.12 g/mol |

| Melting Point | 83°C to 84°C |

| Standard Purity | ≥ 97% |

| Storage Conditions | 2–8°C (Refrigerator), sealed under inert atmosphere |

Structural Causality: Why This Specific Architecture?

Every functional group on this molecule serves a distinct, mechanistic purpose in synthetic workflows:

-

The Pinacol Ester (Bpin): Reduces the Lewis acidity of the boron atom compared to the free acid. This steric shielding prevents premature degradation and allows the compound to survive silica gel chromatography.

-

The 2-Methyl Group (Ortho to Boron): Provides critical steric hindrance. While ortho-substituents can marginally slow transmetalation, this methyl group shields the fragile C-B bond from hydrolytic cleavage (protodeboronation), ensuring high yields during high-temperature aqueous couplings.

-

The 5-Amino Group (Para to Methyl): Acts as a nucleophilic handle. Once the biaryl core is established via Suzuki coupling, this primary amine is readily derivatized into amides or ureas to build the final pharmacophore [1].

Fig 1: Structural logic and functional group causality of the pinacol ester derivative.

Synthetic Utility: Suzuki-Miyaura Cross-Coupling

The primary application of 5-amino-2-methylphenylboronic acid pinacol ester is acting as the nucleophilic partner in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Mechanistic Principles & Reagent Selection

To successfully couple this sterically hindered (ortho-methyl) boronic ester with an aryl halide, the catalytic system must be carefully tuned:

-

Catalyst Choice: Bulky, electron-rich precatalysts like bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) are preferred [3]. The electron-rich phosphine ligands accelerate the oxidative addition of the aryl halide, while their steric bulk forces the reductive elimination step, overcoming the hindrance of the ortho-methyl group.

-

Solvent System: A biphasic mixture of 1,4-Dioxane and Water (typically 10:1 v/v) is utilized. Causality: Dioxane solubilizes the organic substrates and the Pd catalyst, while water dissolves the inorganic base (K₂CO₃). The aqueous base is mandatory to coordinate with the boron atom, forming a negatively charged, highly reactive "ate" complex that drives transmetalation [3].

Standardized Experimental Protocol

The following is a self-validating, step-by-step methodology adapted from validated pharmaceutical patent literature for synthesizing kinase inhibitor intermediates [3].

Reagents Required:

-

5-Amino-2-methylphenylboronic acid pinacol ester (1.26 g, 5.41 mmol)

-

Aryl/Heteroaryl Halide (1.0 equivalent)

-

Pd Catalyst (0.131 g, 0.185 mmol, ~3.4 mol%)

-

Potassium Carbonate (K₂CO₃) (1.385 g, 10.02 mmol)

-

1,4-Dioxane (20 mL) and Deionized Water (2 mL)

Step-by-Step Workflow:

-

Reaction Assembly: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, the boronic pinacol ester, and K₂CO₃.

-

Solvent Addition: Add the 1,4-dioxane and water.

-

Degassing (Critical Quality Attribute): Submerge the mixture in an ultrasonic bath and bubble pure Argon or Nitrogen through the solution for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) state and promote homocoupling of the boronic ester, destroying the yield.

-

Catalyst Introduction: Quickly add the Palladium catalyst under a positive stream of inert gas, then seal the flask.

-

Thermal Activation: Transfer the flask to a pre-heated oil bath at 90°C. Stir vigorously for 2 to 4 hours. Causality: The 90°C temperature provides the necessary activation energy to overcome the steric barrier imposed by the 2-methyl group during transmetalation.

-

Workup: Cool the reaction to room temperature. Dilute with 50 mL of water and extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude via silica gel flash chromatography to isolate the functionalized biaryl amine.

Fig 2: Step-by-step Suzuki-Miyaura cross-coupling experimental workflow.

Handling, Stability, and Safety Protocols

While the pinacol ester drastically improves the stability of the boronic acid, proper handling is still required to maintain the 97%+ purity standard required for pharmaceutical synthesis.

-

Degradation Pathways: Prolonged exposure to atmospheric moisture and strong acids can lead to the hydrolysis of the pinacol ester back to the free boronic acid, which complicates purification. Exposure to strong oxidizing agents will cleave the C-B bond, yielding a phenolic byproduct.

-

Storage: Must be stored at 2–8°C in a tightly sealed container, ideally backfilled with Argon.

-

Safety & Toxicity: As an aniline derivative, it is classified as a skin, eye, and respiratory irritant. Standard PPE (nitrile gloves, safety goggles, and a fume hood) is mandatory. Avoid inhalation of dust [2].

References

- Gray, N., et al. "Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof." U.S. Patent US8623889B2, published January 7, 2014.

-